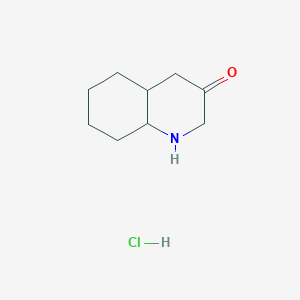
2,4,4a,5,6,7,8,8a-Octahydro-1H-quinolin-3-one;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,4a,5,6,7,8,8a-Octahydro-1H-quinolin-3-one;hydrochloride is a chemical compound with a complex structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,4a,5,6,7,8,8a-Octahydro-1H-quinolin-3-one;hydrochloride involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction typically requires specific catalysts and solvents to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and adjustment of parameters such as temperature, pressure, and reaction time.
化学反応の分析
Types of Reactions
2,4,4a,5,6,7,8,8a-Octahydro-1H-quinolin-3-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different quinolinone derivatives, while reduction may produce various hydroquinoline compounds.
科学的研究の応用
2,4,4a,5,6,7,8,8a-Octahydro-1H-quinolin-3-one;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: It is used in the production of various chemical products and materials.
作用機序
The mechanism of action of 2,4,4a,5,6,7,8,8a-Octahydro-1H-quinolin-3-one;hydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and context of its use.
類似化合物との比較
Similar Compounds
2-Naphthalenemethanol, 1,2,3,4,4a,5,6,7-octahydro-α,α,4a,8-tetramethyl-: This compound has a similar structure but different functional groups.
Eudesmol: Another compound with a similar core structure but different substituents.
Uniqueness
2,4,4a,5,6,7,8,8a-Octahydro-1H-quinolin-3-one;hydrochloride is unique due to its specific functional groups and the resulting chemical properties
生物活性
2,4,4a,5,6,7,8,8a-Octahydro-1H-quinolin-3-one;hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following structural and chemical characteristics:
- IUPAC Name : this compound
- CAS Number : 2470435-07-3
- Molecular Formula : C₉H₁₅ClN₁O
- Molecular Weight : 173.68 g/mol
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Properties : Studies have demonstrated that quinoline derivatives possess antimicrobial effects against a range of pathogens. The compound has been evaluated for its efficacy against bacteria and fungi.
- Anticancer Activity : The compound has shown promise in inhibiting the growth of cancer cell lines. For instance:
| Compound | Cell Line | GI50 (µM) |
|---|---|---|
| 2.4 | MDA-MB-231 | 10 |
| 2.4 | PC-3 | 15 |
| 2.4 | MRC-5 | >82 |
The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interact with specific molecular targets involved in cell growth regulation and apoptosis. Possible pathways include:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), which are crucial in inflammatory responses and cancer progression .
Case Studies
Several case studies highlight the biological activity of this compound:
- Study on Anticancer Activity :
-
Antimicrobial Evaluation :
- Quinoline derivatives were evaluated for their antimicrobial properties against both Gram-positive and Gram-negative bacteria. The results showed that some derivatives had a notable inhibitory effect on bacterial growth.
特性
IUPAC Name |
2,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-3-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO.ClH/c11-8-5-7-3-1-2-4-9(7)10-6-8;/h7,9-10H,1-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYLWLXRVBKHBSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CC(=O)CN2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














